(2S)-2-amino-3-ethoxypropan-1-ol
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Overview
Description
(2S)-2-amino-3-ethoxypropan-1-ol is an organic compound that features both an amino group and an ethoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-ethoxypropan-1-ol typically involves the reaction of an appropriate epoxide with an amine. One common method is the reaction of ethylene oxide with ethanolamine under controlled conditions. This reaction is usually carried out in the presence of a catalyst to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as acidic or basic catalysts may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-ethoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2S)-2-amino-3-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-ethoxypropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
S-2-Amino-1-propanol: This compound is structurally similar but lacks the ethoxy group.
S-2-Amino-3-methoxypropanol: Similar structure with a methoxy group instead of an ethoxy group.
S-2-Amino-3-propoxypropanol: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness: (2S)-2-amino-3-ethoxypropan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which confer specific chemical and physical properties. These properties make it suitable for a range of applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
58577-92-7 |
---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 |
IUPAC Name |
(2S)-2-amino-3-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
OCOQCJMDHZROCY-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC[C@H](CO)N |
SMILES |
CCOCC(CO)N |
Canonical SMILES |
CCOCC(CO)N |
sequence |
X |
Origin of Product |
United States |
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